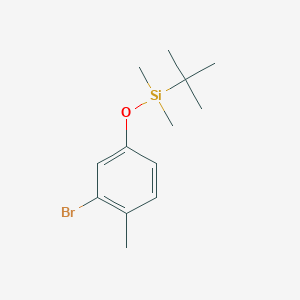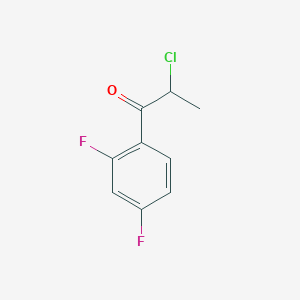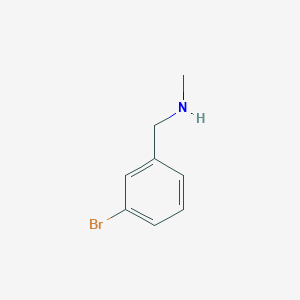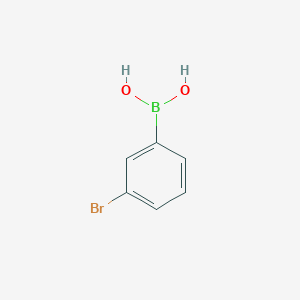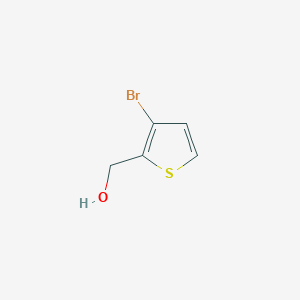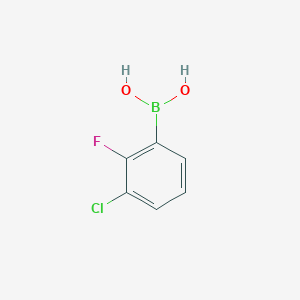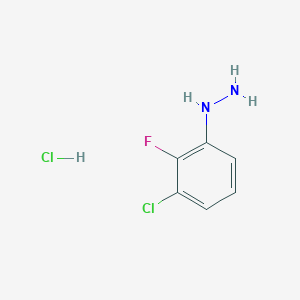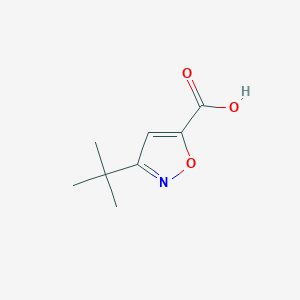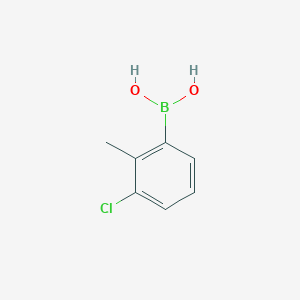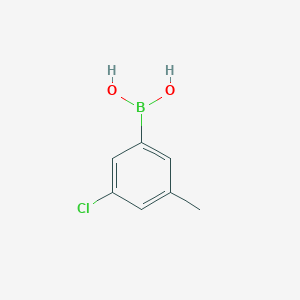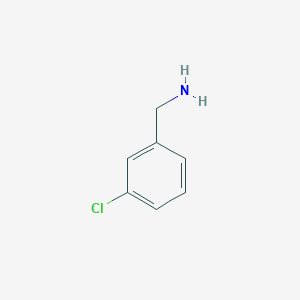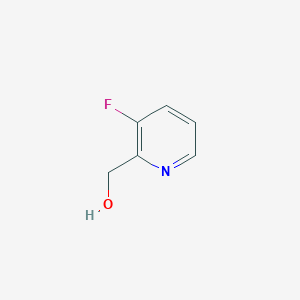
(3-氟吡啶-2-基)甲醇
描述
(3-Fluoropyridin-2-yl)methanol is a compound that is structurally related to the molecules studied in the provided papers. While the exact compound is not directly discussed, insights can be drawn from the research on similar fluoropyridine-methanol clusters and compounds with fluorophenyl and pyridyl groups.
Synthesis Analysis
The synthesis of related compounds involves the treatment of intermediates with reagents that can introduce the desired functional groups. For instance, the synthesis of a complex fluorophenyl-triazolylmethanol compound was achieved by treating a triazole-containing epoxypropyl precursor with sodium methoxide . This suggests that the synthesis of (3-Fluoropyridin-2-yl)methanol could potentially involve similar strategies, such as the use of organometallic reagents or nucleophilic substitution reactions to introduce the methanol group to the fluoropyridine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Fluoropyridin-2-yl)methanol often features significant interactions that stabilize their conformation. For example, in the crystal structure of a related compound, intermolecular hydrogen bonds play a crucial role in maintaining the structure . Additionally, weak interactions such as C-F···π are observed in compounds with fluorophenyl and pyridyl groups, which could also be relevant to the structure of (3-Fluoropyridin-2-yl)methanol .
Chemical Reactions Analysis
The reactivity of (3-Fluoropyridin-2-yl)methanol can be inferred from the behavior of similar compounds. The presence of a fluorine atom on the aromatic ring can influence the electronic properties of the molecule and affect its participation in chemical reactions. For example, the fluorine atom could enhance the acidity of the adjacent hydroxyl group, making it more reactive in condensation or esterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Fluoropyridin-2-yl)methanol can be partially deduced from related compounds. The IR spectroscopy of hydrogen-bonded 2-fluoropyridine-methanol clusters provides information on the vibrational frequencies of OH and CH bonds, which are affected by hydrogen bond formation . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict solubility, boiling point, and other physical characteristics.
科学研究应用
氢键簇的红外光谱
(Nibu, Marui, & Shimada, 2006) 探索了 2-氟吡啶与甲醇的氢键簇的结构,观察了这些簇的红外光谱。该研究提供了对受氢键形成影响的振动频率的见解。
与氟氧化硫酸铯的反应
(Stavber & Zupan, 1990) 研究了吡啶与 CsSO4F 在不同溶剂中的反应,根据所用溶剂产生了不同的产物。这项研究增加了对氟吡啶在不同环境中的化学反应性的理解。
金属离子的荧光检测
(Visscher et al., 2016) 展示了使用吖啶衍生物选择性灵敏地检测 Zn(2+) 和 Cd(2+) 离子。该化合物在甲醇和水中显示出显着的选择性,突出了其在分析应用中的潜力。
氟烷基取代甲醇衍生物的氧化
(Tanaka, Ishihara, & Konno, 2012) 研究了各种氟烷基取代甲醇衍生物的氧化,将这种氧化的效率与其他方法进行了比较。这项研究有助于理解氟烷基取代醇的化学转化。
生物膜中的脂质动力学
(Nguyen et al., 2019) 发现甲醇影响生物膜中的脂质动力学,影响脂质转移和翻转动力学。这项研究突出了甲醇等溶剂对生物系统的影响。
钯催化的 C-H 卤代化
(Sun, Sun, & Rao, 2014) 提出了一种通过钯催化的 C-H 卤代化制备氟苯基甲醇衍生物的方法,显示出比传统方法更高的产率和选择性。
在催化中的应用
(Ozcubukcu et al., 2009) 将三(三唑基)甲醇-Cu(I) 结构描述为 Huisgen 1,3-偶极环加成的高活性催化剂,展示了其在有机合成中的潜力。
甲醇在加氢烷氧基化反应中的应用
(Shigehisa et al., 2013) 报道了使用甲醇对未活化烯烃进行加氢烷氧基化,显示出很高的官能团耐受性和多功能性。这扩展了甲醇在催化系统中的应用。
属性
IUPAC Name |
(3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTCIWBKNWUDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599342 | |
| Record name | (3-Fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropyridin-2-yl)methanol | |
CAS RN |
31181-79-0 | |
| Record name | 3-Fluoro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluoropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


